![molecular formula C6H7ClFN3 B1383720 5-Fluoropyridine-3-carboximidamide hydrochloride CAS No. 2031269-30-2](/img/structure/B1383720.png)
5-Fluoropyridine-3-carboximidamide hydrochloride
Overview
Description
5-Fluoropyridine-3-carboximidamide hydrochloride is a chemical compound with the molecular formula C6H7ClFN3 . It is used in various scientific studies, particularly in the field of biomolecular interactions .
Synthesis Analysis
The synthesis and characterization of 5-Fluoropyridine-3-carboximidamide hydrochloride have been described in scientific literature . The process involves the use of a Bruker 400 MHz NMR spectrometer and Bruker Topspin software, version 4.1.1 .Molecular Structure Analysis
The molecular structure of 5-Fluoropyridine-3-carboximidamide hydrochloride consists of a six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials .Chemical Reactions Analysis
The chemical reactions involving 5-Fluoropyridine-3-carboximidamide hydrochloride are complex and involve several steps . For instance, one study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups .Scientific Research Applications
Medical Imaging Techniques
- Positron Emission Tomography (PET) : Fluorine-18 labeled fluoropyridines, including derivatives of 5-fluoropyridine, are increasingly used in PET imaging. They provide a way to introduce fluorine-18 into specific positions on the pyridine ring, enhancing stability and potential as radiotracers (Carroll et al., 2007).
Synthesis and Chemical Transformations
- Synthesis of Pyridine Derivatives : 5-Fluoropyridine compounds are utilized in the synthesis of various pyridine derivatives. For instance, 5-chloro-2,3-difluoropyridine can be transformed into several pyridinecarboxylic acids and iodopyridines, demonstrating the versatility of fluoropyridine derivatives in chemical synthesis (Schlosser & Bobbio, 2002).
- Amination of Fluoropyridine : The chemoselective functionalization of fluoropyridine derivatives, such as 5-bromo-2-chloro-3-fluoropyridine, shows the potential of these compounds in creating various substituted pyridines, which can be used in further chemical applications (Stroup et al., 2007).
Industrial Applications
- Pesticide Manufacturing : Fluoropyridine derivatives are intermediates in the manufacturing process of certain industrial pesticides. This application highlights the role of fluoropyridines in agricultural chemistry (Schlosser & Bobbio, 2002).
Pharmaceutical Research
- Drug Synthesis : Fluoropyridine derivatives are key intermediates in synthesizing various pharmaceutical compounds. For example, 5-fluorouracil, a widely used anticancer drug, can be synthesized from fluoropyridine precursors, demonstrating the importance of these compounds in medicinal chemistry (Xiong, 2010).
Extraction and Separation Processes
- Metal Ion Extraction : Compounds like N′-alkyloxypyridine-3-carboximidamide are used for extracting copper(II) from chloride solutions, indicating the utility of fluoropyridine derivatives in chemical separation and extraction processes (Wojciechowska et al., 2017).
Mechanism of Action
Target of Action
5-Fluoropyridine-3-carboximidamide hydrochloride is designed to be a specific ligand for the trypsin protein . Trypsin is a serine protease that plays a crucial role in protein digestion and other biological processes.
Mode of Action
The compound interacts with trypsin protein as a weak ligand . It contains a fluorine atom as a nuclear spin hyperpolarizable label . This interaction can be measured using low-field nuclear magnetic resonance (NMR), providing a means for studying biomacromolecular interactions .
Result of Action
The compound’s interaction with trypsin can serve as a reporter for measuring the binding of other ligands of interest . For instance, it can be used to determine the dissociation constant (K_D) of benzamidine from changes in the observed R2 relaxation rates .
Action Environment
The action of 5-Fluoropyridine-3-carboximidamide hydrochloride can be influenced by environmental factors such as the magnetic field and the concentration of the protein . For example, its interaction with trypsin can be measured in a magnetic field of 0.85 mT of an electromagnet, at a protein concentration of less than 100 μM .
properties
IUPAC Name |
5-fluoropyridine-3-carboximidamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FN3.ClH/c7-5-1-4(6(8)9)2-10-3-5;/h1-3H,(H3,8,9);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJGKVNUPVPZEFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1F)C(=N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClFN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoropyridine-3-carboximidamide hydrochloride | |
CAS RN |
2031269-30-2 | |
Record name | 5-fluoropyridine-3-carboximidamide hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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